molecular formula C18H15N3O4S2 B2898992 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941951-25-3

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2898992
CAS No.: 941951-25-3
M. Wt: 401.46
InChI Key: AIRRAPJVPWWYFC-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.

    Attachment of the Methoxyphenylthio Group: This step involves the nucleophilic substitution reaction where a methoxyphenylthiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methoxyphenyl)thio)-N-(4-(2-nitrophenyl)thiazol-2-yl)acetamide
  • 2-((4-methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
  • 2-((4-methoxyphenyl)thio)-N-(4-(3-chlorophenyl)thiazol-2-yl)acetamide

Uniqueness

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-25-14-5-7-15(8-6-14)26-11-17(22)20-18-19-16(10-27-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRRAPJVPWWYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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